N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the pyridine ring, and the introduction of the thiophene moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiophene-based compounds. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-FURYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-PHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of the pyrazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H22N6OS |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6OS/c1-12-10-13(2)26(23-12)8-7-21-20(27)15-11-16(17-6-5-9-28-17)22-19-18(15)14(3)24-25(19)4/h5-6,9-11H,7-8H2,1-4H3,(H,21,27) |
InChI Key |
OXCQQTOSAPXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)C |
Origin of Product |
United States |
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